

# 1H NMR and 13C NMR spectrum of Methyl 5-bromo-4-methylpicolinate.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 5-bromo-4-methylpicolinate

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An In-depth Technical Guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectrum of **Methyl 5-bromo-4-methylpicolinate**

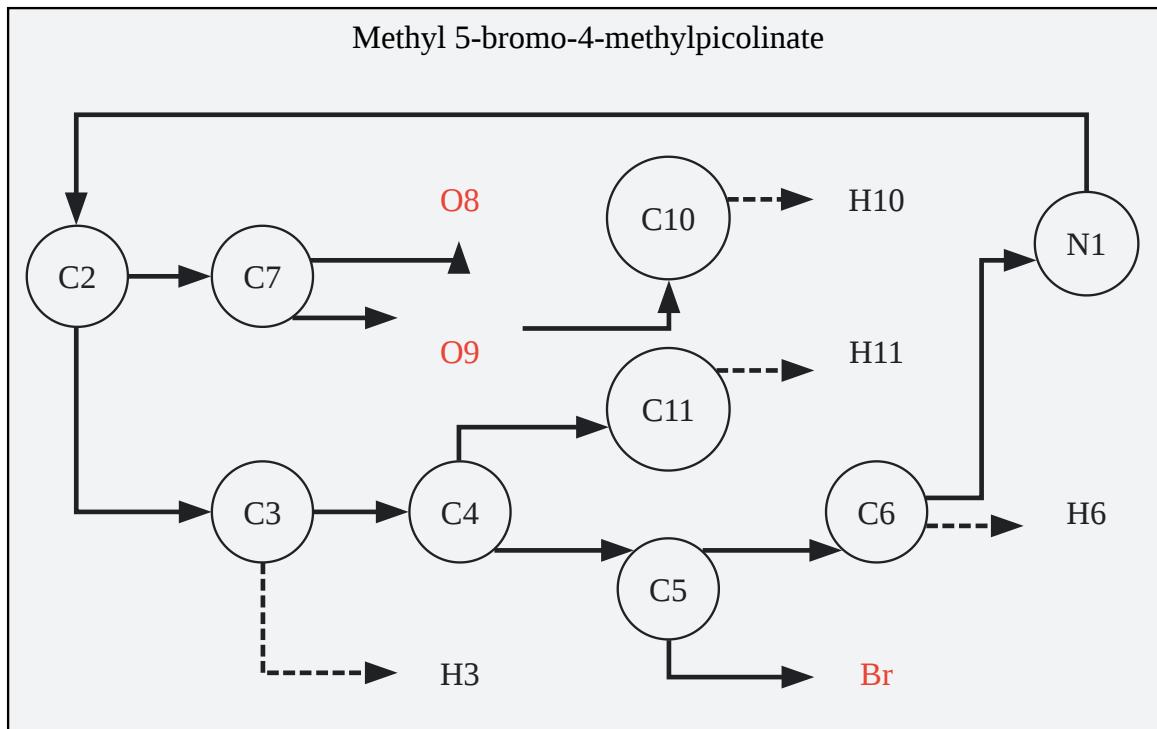
## Introduction: The Structural Imperative of Substituted Pyridines

In the landscape of modern drug development and materials science, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and unequivocal methods for structural characterization.<sup>[1]</sup> Among the most powerful of these methods is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides an unparalleled window into the molecular architecture, connectivity, and electronic environment of a compound.<sup>[1]</sup>

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 5-bromo-4-methylpicolinate** (IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate). As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational NMR principles to present a predictive but highly accurate spectral interpretation. This approach, rooted in established substituent effects and empirical data, serves as a reliable framework for researchers encountering this or structurally similar molecules. We will delve into the expected chemical shifts, coupling patterns, and the advanced 2D NMR techniques required for unambiguous structural validation.

## Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme for **Methyl 5-bromo-4-methylpicolinate** will be used throughout this guide.



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Caption: Structure of **Methyl 5-bromo-4-methylpicolinate** with atom numbering.

## Part 1: Predicted $^1\text{H}$ NMR Spectral Analysis

The  $^1\text{H}$  NMR spectrum provides critical information about the electronic environment of protons in the molecule. The chemical shifts are influenced by proximity to the electronegative nitrogen atom, the electron-withdrawing effects of the bromine atom and the methoxycarbonyl group, and the electron-donating nature of the methyl group.[1][2]

## Expected Chemical Shifts and Multiplicities

The aromatic protons on a pyridine ring typically resonate in the downfield region ( $\delta$  7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the influence of the nitrogen atom.[\[1\]](#) Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[\[1\]](#)[\[3\]](#)

- H6 (Position 6): This proton is alpha to the ring nitrogen, placing it in the most deshielded environment. Its signal is expected to be a singlet and appear furthest downfield.
- H3 (Position 3): This proton is beta to the nitrogen and ortho to the electron-withdrawing methoxycarbonyl group, which will also shift it downfield. It is expected to appear as a singlet.
- C10-H<sub>3</sub> (Ester Methyl Protons): The protons of the methoxy group are in a relatively standard environment. Based on data for methyl picolinate, their chemical shift will be around  $\delta$  3.9-4.0 ppm.[\[4\]](#) This will be a sharp singlet integrating to 3 protons.
- C11-H<sub>3</sub> (Ring Methyl Protons): The protons of the methyl group attached to the pyridine ring will appear as a singlet. Its chemical shift will be influenced by the adjacent bromine and the overall aromatic system.

## Data Summary: Predicted <sup>1</sup>H NMR

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Integration	Rationale
H6	8.4 - 8.6	Singlet (s)	1H	Alpha to electronegative nitrogen; most deshielded aromatic proton. <a href="#">[1]</a>
H3	8.1 - 8.3	Singlet (s)	1H	Beta to nitrogen, ortho to electron-withdrawing ester group.
OCH <sub>3</sub> (C10)	3.9 - 4.1	Singlet (s)	3H	Typical range for a methyl ester on an aromatic ring. <a href="#">[4]</a>
CH <sub>3</sub> (C11)	2.5 - 2.7	Singlet (s)	3H	Aromatic methyl group influenced by adjacent bromine.

## Part 2: Predicted <sup>13</sup>C NMR Spectral Analysis

The <sup>13</sup>C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and the nitrogen heteroatom.

### Expected Chemical Shifts

- Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are significantly shifted downfield. The carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the bromine will be deshielded.

- Carbonyl Carbon (C7): The ester carbonyl carbon will appear in the characteristic downfield region for esters, typically around  $\delta$  165 ppm.
- Methyl Carbons (C10, C11): The ester methoxy carbon (C10) will be in the  $\delta$  50-55 ppm range, while the ring methyl carbon (C11) will be further upfield, typically  $\delta$  18-25 ppm.

## Data Summary: Predicted $^{13}\text{C}$ NMR

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C7 (C=O)	164 - 166	Typical chemical shift for an ester carbonyl carbon. <a href="#">[5]</a>
C2	149 - 152	Alpha to nitrogen and attached to the ester group, causing significant deshielding.
C6	148 - 151	Alpha to nitrogen, highly deshielded.
C4	145 - 148	Attached to the methyl group.
C3	125 - 128	Beta to nitrogen, influenced by adjacent ester.
C5	118 - 122	Attached to bromine; the heavy atom effect causes a relative upfield shift.
C10 (OCH <sub>3</sub> )	52 - 54	Standard chemical shift for an ester methoxy carbon. <a href="#">[5]</a>
C11 (CH <sub>3</sub> )	20 - 23	Typical range for a methyl group on an aromatic ring.

## Part 3: Structural Verification with 2D NMR Spectroscopy

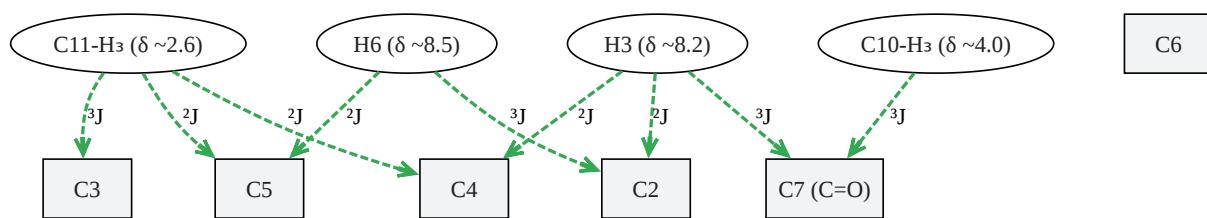
While 1D NMR provides substantial information, 2D NMR experiments are essential for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex

or highly substituted molecules.[\[1\]](#)

## Key 2D NMR Experiments

- COSY (Correlation Spectroscopy): This experiment identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin coupling networks. For **Methyl 5-bromo-4-methylpicolinate**, no cross-peaks are expected between the aromatic protons H3 and H6, as they are separated by five bonds and exhibit no scalar coupling. This absence of correlation is a key piece of confirmatory data.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to definitively link H3 to C3, H6 to C6, the C10 protons to the C10 carbon, and the C11 protons to the C11 carbon.
- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds ( $^2\text{J}_{\text{CH}}$  and  $^3\text{J}_{\text{CH}}$ ). The expected key HMBC correlations are visualized below and would serve to piece the molecular puzzle together unequivocally.

## Visualization of Key HMBC Correlations



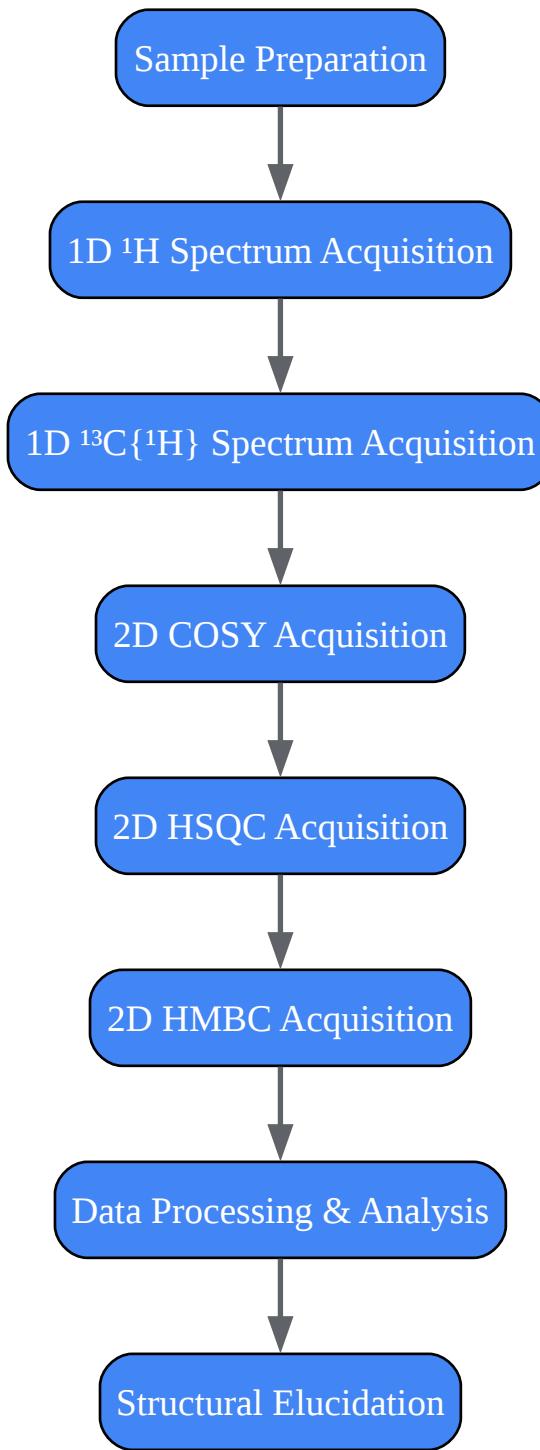
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Caption: Predicted key HMBC correlations for structural confirmation.

## Part 4: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

## Workflow for NMR Analysis



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Caption: Standard workflow for complete NMR-based structural elucidation.

## Step-by-Step Methodology

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **Methyl 5-bromo-4-methylpicolinate**.
  - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical;  $\text{CDCl}_3$  is common, but  $\text{DMSO-d}_6$  may be required if solubility is poor.
  - Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm). For aqueous-based solvents, DSS or TSP is used.<sup>[6]</sup>
  - Ensure the solution is clear and free of particulate matter.
- Instrument Setup and Calibration:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
  - Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Use the solvent deuterium lock signal for this purpose.
- 1D Spectrum Acquisition:
  - $^1\text{H}$  NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is standard.
- 2D Spectra Acquisition:

- Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters. These experiments are crucial for definitive assignments.[7]
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
  - Phase correct all spectra manually to ensure pure absorption lineshapes.
  - Perform baseline correction to obtain a flat baseline.
  - Integrate the signals in the <sup>1</sup>H spectrum.
  - Reference the spectra by setting the TMS signal to 0.00 ppm in both <sup>1</sup>H and <sup>13</sup>C dimensions. If residual solvent peaks are used for referencing, consult established tables for their correct chemical shifts.[6][8]

## Conclusion

This guide provides a detailed, predictive framework for the analysis of the <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Methyl 5-bromo-4-methylpicolinate**. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have outlined the expected spectral features, including chemical shifts and signal multiplicities. Furthermore, we have detailed the critical role of 2D NMR experiments, particularly HMBC, in providing the unambiguous correlations necessary for complete structural verification. The provided experimental protocol offers a robust methodology for acquiring high-quality data. This comprehensive approach ensures that researchers can confidently identify and characterize this important heterocyclic building block, facilitating its application in scientific research and development.

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- To cite this document: BenchChem. [1H NMR and 13C NMR spectrum of Methyl 5-bromo-4-methylpicolinate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527124#1h-nmr-and-13c-nmr-spectrum-of-methyl-5-bromo-4-methylpicolinate]

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